molecular formula C7H4N2O2 B189428 3,4-Pyridinedicarboximide CAS No. 4664-01-1

3,4-Pyridinedicarboximide

Katalognummer: B189428
CAS-Nummer: 4664-01-1
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: SJSABZBUTDSWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-pyridinedicarboximide typically involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or primary amines. One common method includes the use of bromine in an alkaline medium. For instance, this compound can be synthesized by dissolving 3,4-pyridinedicarboxylic acid in sodium hydroxide, followed by the addition of bromine at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Pyridinedicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3,4-Pyridinedicarboximide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSABZBUTDSWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196891
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-01-1
Record name 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchomeronimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridinedicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Pyridinedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINCHOMERONIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of cinchomeronic acid (30)(50 g, 300 mmol) in acetic anhydride (123.5 g, 1200 mmol) was heated to reflux (140-150° C.) until all solid material dissolved and the mixture was homogeneous. The mixture was then cooled and concentrated in vacuo. Acetamide (50 g, 846 mmol) was then added and the mixture heated to 140° C. for 3 hours whereupon it was then cooled to room temperature. The solid residue that formed upon cooling was pulverized and triturated with water (100 ml), filtered and washed with more water and dried in a desiccator to give the title compound (42.26 g, 95.1%) in suitably pure form to be used without any further purification. m/z (LC-MS, ESP): 149 [M+H]+, R/T=0.44 mins.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
123.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Pyridinedicarboximide
Reactant of Route 2
Reactant of Route 2
3,4-Pyridinedicarboximide
Reactant of Route 3
Reactant of Route 3
3,4-Pyridinedicarboximide
Reactant of Route 4
Reactant of Route 4
3,4-Pyridinedicarboximide
Reactant of Route 5
Reactant of Route 5
3,4-Pyridinedicarboximide
Reactant of Route 6
Reactant of Route 6
3,4-Pyridinedicarboximide
Customer
Q & A

Q1: What are the common structural modifications of 3,4-pyridinedicarboximide explored in research?

A1: Research often focuses on modifying this compound at the nitrogen atom. This includes incorporating various substituents like acetic, propionic, and butyric acid derivatives [], as well as more complex groups like arylpiperazines [] and hydroxyalkyl chains []. These modifications aim to investigate the impact on the compound's properties and potential biological activities.

Q2: How does the substitution pattern on the this compound core affect its fragmentation pattern under electron ionization mass spectrometry?

A2: Studies using electron ionization mass spectrometry at 70 eV reveal that the fragmentation pattern of N-substituted 3,4-pyridinedicarboximides is heavily influenced by the nature of the N-substituent. For instance, derivatives with acetic, propionic, and butyric acid substituents exhibit distinct dominant fragmentation pathways []. This information is crucial for structural elucidation and identification of these compounds.

Q3: Can you elaborate on the synthesis of pyrazine- or pyridine-ring-fused macrocycles using this compound as a building block?

A3: Researchers have successfully synthesized novel pyrazine-, 2,3-pyridine-, or 3,4-pyridine-ring-fused tetraazachlorins (TACs), tetraazabacteriochlorins (TABCs), and tetraazaisobacteriochlorins (TAiBCs) []. This involved a mixed condensation reaction of tetramethylsuccinonitrile with either 2,3-dicyano-5,6-diethylpyrazine, 2,3-dicyanopyridine, or this compound in the presence of nickel chloride. This approach highlights the versatility of this compound as a precursor for constructing complex macrocyclic structures with potential applications in various fields.

Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: Studies have shown that some this compound derivatives exhibit promising biological activities. For example, certain N-substituted derivatives display depressive effects on the central nervous system []. Furthermore, 4-ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]-propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, a this compound derivative, exhibits analgesic activity []. These findings suggest the potential of this class of compounds for developing new therapeutic agents.

Q5: How does the stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with pH?

A5: The stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is significantly influenced by pH []. Kinetic studies using high-performance liquid chromatography (HPLC) revealed that this compound undergoes degradation through specific acid-catalyzed and spontaneous water-catalyzed hydrolysis. Understanding the pH-dependent stability is crucial for optimizing formulation strategies and storage conditions for this potential drug candidate.

Q6: What analytical techniques are commonly employed to study this compound and its derivatives?

A6: Researchers utilize a range of analytical techniques to investigate this compound derivatives. These include: * Electron ionization mass spectrometry (EI-MS): To determine fragmentation patterns and elucidate structures []. * High-performance liquid chromatography (HPLC): For separation, quantification, and studying the stability of the compounds [, ]. * Thin-layer chromatography (TLC): As a complementary technique for separation and analysis of the compounds and their degradation products []. * UV-Vis Spectroscopy: Investigating the optical properties of pyrazine- or pyridine-ring-fused macrocycles derived from this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.